FLT3-IN-5e
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Overview
Description
FLT3-IN-5e is a chemical compound known for its inhibitory effects on the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is commonly mutated in acute myeloid leukemia (AML), making this compound a significant compound in cancer research and treatment. The compound has shown promise in disrupting the progression of AML by targeting and inhibiting the FLT3 receptor, thereby reducing leukemic cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FLT3-IN-5e typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the synthesis of a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in kinase inhibitors.
Functionalization: Introduction of various functional groups to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
FLT3-IN-5e undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its biological activity or stability. These derivatives can be further tested for their efficacy as FLT3 inhibitors .
Scientific Research Applications
FLT3-IN-5e has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying kinase inhibition and developing new synthetic methods.
Biology: Helps in understanding the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated for its potential as a therapeutic agent in treating AML and other cancers with FLT3 mutations.
Industry: Potentially used in the development of new drugs and therapeutic strategies targeting FLT3 .
Mechanism of Action
FLT3-IN-5e exerts its effects by binding to the FLT3 receptor, inhibiting its kinase activity. This inhibition prevents the receptor from activating downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By blocking these signals, this compound reduces the growth and survival of leukemic cells .
Comparison with Similar Compounds
FLT3-IN-5e is compared with other FLT3 inhibitors, such as quizartinib, gilteritinib, and midostaurin. These compounds also target the FLT3 receptor but may differ in their binding affinities, specificities, and resistance profiles:
Quizartinib: Known for its high potency but also associated with resistance mutations.
Gilteritinib: Effective against both wild-type and mutant FLT3, with a broader spectrum of activity.
Midostaurin: One of the first FLT3 inhibitors approved for clinical use, with a well-established safety profile .
This compound stands out due to its unique structural features and potential for overcoming resistance mechanisms seen with other inhibitors .
Properties
Molecular Formula |
C18H19N5 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-N-propan-2-yl-2-N-(3-pyridin-3-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H19N5/c1-13(2)21-17-8-10-20-18(23-17)22-16-7-3-5-14(11-16)15-6-4-9-19-12-15/h3-13H,1-2H3,(H2,20,21,22,23) |
InChI Key |
JTFUPGNZUPRHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)NC2=CC=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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